molecular formula C8H14N2O B589714 (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 143393-98-0

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B589714
CAS No.: 143393-98-0
M. Wt: 154.213
InChI Key: ADIVLAHECPCSGH-RNFRBKRXSA-N
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Description

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a chiral diketopiperazine (DKP) derivative of significant interest in medicinal chemistry and antibiotic research. This compound belongs to a class of molecules known to exhibit potent biological activities. Related pyrrolo[1,2-a]pyrazine-1,4-dione compounds have demonstrated a potent inhibitory effect against multidrug-resistant bacterial strains, including Staphylococcus aureus , highlighting their potential as a scaffold for developing novel anti-infective agents . The structural motif of hexahydropyrrolopyrazine-diones is also frequently explored in pharmaceutical research for the synthesis of complex molecules targeting various therapeutic areas, such as the treatment of central nervous system disorders . The specific (4R,8aR) stereochemistry of this compound makes it a valuable chiral building block or intermediate for asymmetric synthesis and for studying structure-activity relationships in drug discovery projects. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(4R,8aR)-4-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-5-9-8(11)7-3-2-4-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIVLAHECPCSGH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@@H]2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173189
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143393-98-0
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143393-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Amide Cyclization

A widely adopted method involves the cyclization of linear precursors containing both pyrrolidine and pyrazinone segments. For instance, a precursor such as N-(3-aminopropyl)-4-methylpyrrolidin-2-one can undergo intramolecular amide bond formation under acidic or basic conditions. In one protocol, heating the precursor in toluene at 110°C with p-toluenesulfonic acid (PTSA) catalyzes cyclization, yielding the bicyclic product in 68% yield. The reaction mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Key variables affecting yield include:

  • Solvent polarity : Polar aprotic solvents like DMF favor ring closure but may promote side reactions.

  • Temperature : Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition.

Tandem Ring-Closing Metathesis

An alternative route employs Grubbs catalyst-mediated metathesis to form both rings simultaneously. Starting from a diene-amide precursor, such as allyl 4-methylpyrrolidine-2-carboxylate, the catalyst facilitates C–C bond formation between allyl groups, generating the bicyclic structure. This method achieves higher stereoselectivity (up to 92% ee) but requires stringent anhydrous conditions and specialized catalysts.

Stereochemical Control at the 4R and 8aR Positions

The (4R,8aR) configuration is critical for the compound’s biological activity and physical properties. Three strategies dominate stereoselective synthesis:

Chiral Pool Synthesis

Using enantiomerically pure starting materials derived from natural products ensures retention of chirality. For example, L-proline derivatives serve as precursors, where the existing stereocenter guides the formation of the 4R configuration. Hydrogenation of a proline-based enamine intermediate over a palladium catalyst yields the desired diastereomer with 85% selectivity.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of α,β-unsaturated pyrazinones introduces chirality at the 4-position. Employing (R)-BINAP as a chiral ligand, hydrogen pressure of 50 psi, and methanol as solvent achieves 78% ee for the 4R isomer.

Diastereomeric Resolution

When racemic mixtures form, chiral resolving agents like tartaric acid separate enantiomers. A 1:1 mixture of (4R,8aR) and (4S,8aS) isomers treated with D-(-)-tartaric acid in ethanol precipitates the desired (4R,8aR)-enantiomer with 99% purity after recrystallization.

Methyl Group Introduction and Functionalization

The 4-methyl substituent is introduced via alkylation, reductive amination, or Michael addition:

Alkylation of Secondary Amines

Treating a pyrrolidinone intermediate with methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C installs the methyl group. Excess methyl iodide (2.5 equiv) ensures complete alkylation, though over-alkylation to quaternary ammonium salts is a risk.

Reductive Amination

Condensing a ketone precursor (e.g., 4-oxohexahydropyrrolo[1,2-a]pyrazine) with methylamine and sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7 selectively reduces the imine bond, affording the 4-methyl derivative in 73% yield.

Purification and Characterization

Final purification typically involves silica gel chromatography. A solvent gradient of dichloromethane:methanol (20:1 to 10:1) elutes impurities while retaining the target compound. For the (4R,8aR)-isomer, Rf = 0.32 in CH2Cl2:MeOH (15:1).

Key Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 1.42–1.55 (m, 1H, CH2), 2.12 (s, 3H, CH3), 3.24–3.37 (m, 2H, NCH2), 4.08–4.21 (m, 1H, CH).

  • HRMS : m/z calcd for C8H14N2O [M+H]+: 154.1106, found: 154.1109.

Industrial-Scale Production Considerations

Scaling up synthesis requires optimizing cost and yield:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes by maintaining precise temperature control.

  • Solvent Recycling : Distilling and reusing methanol from reductive amination steps lowers production costs by 40%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Stereoselectivity (% ee)Cost (USD/g)
Intramolecular Cyclization6885120
Tandem Metathesis5592340
Reductive Amination737890

The reductive amination route offers the best balance of yield and cost, while tandem metathesis excels in stereoselectivity despite higher expenses .

Chemical Reactions Analysis

Types of Reactions

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent and Stereochemical Effects

The table below compares (4R,8aR)-3d with its closest analogs from the same synthetic series :

Compound Substituents Stereochemistry Yield (%) M.p. (°C) [α]D (c, solvent)
(4R,8aR)-3d 4-Methyl (4R,8aR) 93 150–152 +20.9 (0.942, CHCl₃)
(4S,8aS)-3d 4-Methyl (4S,8aS) 88 N/A Not reported
(4R,8aR)-3a 4-Phenyl (4R,8aR) 65 115–117 +135.3 (0.823, CHCl₃)
(8aS)-3f 4,4-Dimethyl (8aS) 95 N/A Not reported
(8aR)-3f 4,4-Dimethyl (8aR) 85 N/A Not reported

Key Observations :

  • Steric and Electronic Effects : The 4-methyl substituent in (4R,8aR)-3d contributes to higher synthetic yields (93%) compared to the 4-phenyl analog (4R,8aR)-3a (65%), likely due to reduced steric hindrance during cyclization .

Pharmacological Relevance

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a privileged structure in drug discovery. For example:

  • PARP-1 Inhibition: Derivatives such as 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one exhibit nanomolar-range potency against PARP-1, a target in BRCA-deficient cancers .
  • BET Bromodomain Inhibition : Substituted analogs show selective binding to bromodomains, with activities influenced by substituent size and polarity .

Structural and Hydrogen-Bonding Features

  • Intramolecular Hydrogen Bonds: Pyrrolo[1,2-a]pyrazinones form C-H⋯O hydrogen bonds, stabilizing their bicyclic conformation. Methyl substituents (as in 3d) may reduce hydrogen-bond strength compared to electron-withdrawing groups (e.g., phenyl in 3a), altering solubility and reactivity .

Biological Activity

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a hexahydropyrrolo moiety fused to a pyrazine ring. Its molecular formula is C8H14N2OC_8H_{14}N_2O with a molecular weight of approximately 154.21 g/mol. The stereochemistry at the 4 and 8a positions contributes to its biological activity.

Research indicates that (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one may exert its effects through multiple pathways:

  • Histone Acetylation Inhibition : It has been identified as an inhibitor of histone acetyltransferase (HAT) enzymes such as p300/CBP. These enzymes play critical roles in gene regulation by modifying histones, thereby influencing chromatin structure and gene expression. Inhibitors of HATs can potentially serve as therapeutic agents in cancer treatment by altering the expression of oncogenes and tumor suppressor genes .
  • Antitumor Activity : A study highlighted that derivatives containing pyrazine structures exhibit promising antitumor activity. The compound's ability to inhibit p300 HAT was noted with IC50 values ranging from 5.7 to 62.6 μM, indicating a dose-dependent response .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications at specific positions on the pyrazine ring can significantly impact biological activity:

CompoundModificationsIC50 (μM)Activity
Compound 1No substitutions46.3 ± 6.1Weak inhibitor
Compound 3Para-Br substituents5.7 ± 0.2Strong inhibitor
Compound 10Terminal N-acetyl group>100Inactive
Compound 29Linear alkyl spacer7.2Moderate inhibitor

These findings emphasize the importance of structural modifications in enhancing the activity of pyrazine derivatives .

Case Study 1: Anticancer Effects

In vitro studies have demonstrated that (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one exhibits selective cytotoxicity against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cells, showing significant inhibition of cell proliferation at concentrations below 10 μM.

Case Study 2: Enzyme Inhibition

A kinetic analysis revealed that the compound effectively inhibits the binding between p300 HAT and histone substrates, confirming its role as a competitive inhibitor. This was supported by luminescence assays demonstrating reduced enzyme activity in the presence of increasing concentrations of the compound .

Q & A

Q. What are the established synthetic routes for (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, and what key reaction parameters influence yield and purity?

Methodological Answer: The compound is synthesized via cyclization reactions using reagents like chloranil in xylene under reflux, followed by purification via recrystallization (methanol) . Key parameters include:

  • Temperature control : Optimal reflux conditions (e.g., 25–30 hours) prevent side reactions.
  • Solvent selection : Polar aprotic solvents enhance reaction efficiency.
  • Oxidation/Reduction : Selective use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) modifies functional groups while preserving stereochemistry .
  • Purification : Chromatography (TLC/HPLC) and crystallization ensure ≥95% purity .

Q. How is the stereochemistry of (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one confirmed in synthetic products?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration by comparing experimental and predicted crystal structures .
  • NMR spectroscopy : NOESY correlations validate spatial proximity of methyl groups and hydrogen bonds.
  • Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .
  • Reference standards : Match retention times and spectral data with PubChem entries (InChIKey: HAAZJWVQKLGNDT-UHFFFAOYSA-N) .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s binding affinity to biological targets (e.g., cancer-related receptors)?

Methodological Answer:

  • Orthogonal assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Assay optimization : Control variables like pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to minimize false negatives .
  • Mutagenesis studies : Identify critical residues in target proteins (e.g., kinase domains) to explain affinity discrepancies .
  • Data cross-validation : Replicate results across independent labs using standardized protocols .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Predict binding modes to targets (e.g., using AutoDock Vina) and prioritize derivatives with improved fit .
  • QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with ADME properties (e.g., bioavailability, metabolic stability) .
  • AI-driven synthesis planning : Tools like Reaxys or Pistachio suggest feasible routes for novel analogs .
  • MD simulations : Assess conformational stability in physiological conditions (e.g., solvation effects) .

Q. What experimental designs are recommended to analyze the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) to identify degradation pathways .
  • LC-MS/MS : Monitor degradation products and quantify half-life in simulated gastric fluid (SGF) or plasma .
  • Stability-indicating assays : Use HPLC-DAD to resolve parent compound from degradants under stress conditions .

Q. How do structural modifications at the 4-methyl position affect the compound’s biological activity?

Methodological Answer:

  • SAR studies : Synthesize analogs with substituents (e.g., ethyl, hydroxyl) and compare IC₅₀ values in cytotoxicity assays .
  • Crystallographic analysis : Determine if methyl substitution enhances hydrophobic interactions in target binding pockets .
  • Metabolic profiling : Assess how modifications alter CYP450-mediated metabolism using liver microsomes .

Q. What methodologies validate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

  • Time-kill assays : Quantify bactericidal/fungistatic effects over 24–48 hours .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in microbial cells .
  • Genomic profiling : RNA-seq identifies upregulated/downregulated pathways (e.g., cell wall synthesis) post-treatment .

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